molecular formula C18H14N6O2S B2652746 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798513-14-0

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2652746
CAS No.: 1798513-14-0
M. Wt: 378.41
InChI Key: TWSVSTGXFHNQLB-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at position 4. The imidazo-pyrazole moiety is connected via an ethyl linker to a benzo[c][1,2,5]thiadiazole-5-carboxamide group. The benzo[c][1,2,5]thiadiazole unit is electron-deficient, which may enhance π-π stacking interactions with biological targets, while the furan substituent could influence solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-18(12-3-4-13-14(10-12)22-27-21-13)19-5-6-23-7-8-24-17(23)11-15(20-24)16-2-1-9-26-16/h1-4,7-11H,5-6H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSVSTGXFHNQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex compound that integrates multiple heterocyclic structures, which may contribute to its significant biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

1. Structural Features

The compound features several key structural elements:

  • Furan ring : Known for its antioxidant and antimicrobial properties.
  • Imidazo[1,2-b]pyrazole core : Associated with anticancer and anti-inflammatory activities.
  • Benzo[c][1,2,5]thiadiazole moiety : Imparts unique electronic properties that enhance biological activity.

2. Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the imidazo[1,2-b]pyrazole core through cyclization of precursors.
2Functionalization with a furan ring via coupling reactions.
3Introduction of the ethyl linker through alkylation.
4Acylation with benzo[c][1,2,5]thiadiazole derivatives.

3.1 Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines:

  • A549 Lung Carcinoma Cells : The compound showed cytotoxic effects with an IC50 value indicating potent activity against these cells.
  • Ehrlich’s Ascites Carcinoma (EAC) : Inhibitory effects were observed in EAC cells, suggesting potential as an anticancer agent.

3.2 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

3.3 Antimicrobial Activity

Preliminary studies suggest that this compound possesses notable antimicrobial activity against various bacterial strains.

4. Case Studies

Case Study 1: Antitumor Potential
A study by Kaushik et al. evaluated several N-substituted carbazoles (related compounds) for their antitumor potential against HEP 2 laryngeal carcinoma cell lines. The presence of electron-donating groups significantly enhanced their anticancer activity.

Case Study 2: Neuroprotective Effects
Research conducted on related imidazole derivatives indicated neuroprotective effects at low concentrations, suggesting a potential application in neurodegenerative diseases.

5. Conclusion

This compound is a promising compound with diverse biological activities including anticancer and anti-inflammatory effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

A direct analog, N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, replaces the furan-2-yl group with a thiophen-2-yl substituent .

Imidazo[2,1-b]thiazole vs. Imidazo[1,2-b]pyrazole Cores

Compounds such as ND-11543 and ND-12025 feature an imidazo[2,1-b]thiazole core instead of imidazo[1,2-b]pyrazole . The thiazole ring’s sulfur atom introduces additional hydrogen-bonding capacity, which may enhance target affinity. For example, ND-11543 demonstrated anti-tubercular activity (MIC = 0.12 µM) due to its trifluoromethylpyridyl-piperazine substituent .

Substituent Variations and Pharmacological Impact

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Imidazo[1,2-b]pyrazole Furan-2-yl, benzo[c][1,2,5]thiadiazole Electron-deficient core; potential for π-π interactions
ND-11543 Imidazo[2,1-b]thiazole Trifluoromethylpyridyl-piperazine Anti-tubercular activity (MIC = 0.12 µM)
ND-11503 Imidazo[2,1-b]thiazole Ethyl, dihydrobenzofuran Improved solubility (LogP = 2.8)
BMS-354825 Thiazole-carboxamide Chlorophenyl, pyrimidine-piperazine Kinase inhibitor (Dasatinib); FDA-approved

Aromatic Substituents

  • ND-11564 and ND-11566 incorporate trifluoromethylphenoxy groups, which enhance metabolic stability and target selectivity . The trifluoromethyl group’s electron-withdrawing nature may mimic the benzo[c][1,2,5]thiadiazole’s electronic effects in the target compound.
  • ND-11903 includes a thiomorpholine 1,1-dioxide substituent, improving water solubility (cLogP = 1.9) compared to lipophilic analogs .

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